Cas no 89245-35-2 (2-(4-Bromo-1H-indol-3-yl)acetonitrile)

2-(4-Bromo-1H-indol-3-yl)acetonitrile structure
89245-35-2 structure
Nome do Produto:2-(4-Bromo-1H-indol-3-yl)acetonitrile
N.o CAS:89245-35-2
MF:C10H7BrN2
MW:235.079981088638
MDL:MFCD09880076
CID:711481
PubChem ID:11020839

2-(4-Bromo-1H-indol-3-yl)acetonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Indole-3-acetonitrile,4-bromo-
    • 2-(4-Bromo-3-indolyl)acetonitrile
    • 2-(4-bromo-1H-indol-3-yl)acetonitrile
    • 4-bromo-1H-Indole-3-acetonitrile
    • (4-Bromo-1H-indol-3-yl)-acetonitrile
    • (4-bromoindol-3-yl)acetonitrile
    • 1H-Indole-3-acetonitrile,4-bromo
    • 4-bromo-3-indoleacetonitrile
    • 4-bromoindole-3-acetonitrile
    • 1H-Indole-3-acetonitrile, 4-bromo-
    • (4-Bromo-1H-indol-3-yl)acetonitrile
    • 5224AJ
    • FCH1394884
    • TRA0067107
    • AK208983
    • 4-Bromo-1H-indole-3-acetonitrile (ACI)
    • Z1269165311
    • MFCD09880076
    • AC1409
    • DTXSID10452213
    • SY031154
    • SCHEMBL3563873
    • AKOS017553040
    • EN300-118528
    • DB-019432
    • 89245-35-2
    • DS-10183
    • 2-(4-Bromo-1H-indol-3-yl)acetonitrile
    • MDL: MFCD09880076
    • Inchi: 1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
    • Chave InChI: CGFUOBNYUICDPH-UHFFFAOYSA-N
    • SMILES: N#CCC1C2C(=CC=CC=2Br)NC=1

Propriedades Computadas

  • Massa Exacta: 233.97900
  • Massa monoisotópica: 233.97926g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 232
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 39.6
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Densidade: 1.629
  • Ponto de ebulição: 427.5℃/760mmHg
  • Ponto de Flash: 212.3°C
  • Índice de Refracção: 1.698
  • PSA: 39.58000
  • LogP: 2.99648

2-(4-Bromo-1H-indol-3-yl)acetonitrile Informações de segurança

2-(4-Bromo-1H-indol-3-yl)acetonitrile Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Bromo-1H-indol-3-yl)acetonitrile Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY031154-1g
2-(4-Bromo-3-indolyl)acetonitrile
89245-35-2 ≥95%
1g
¥323.00 2024-07-09
Enamine
EN300-118528-0.1g
2-(4-bromo-1H-indol-3-yl)acetonitrile
89245-35-2 95.0%
0.1g
$21.0 2025-02-21
Enamine
EN300-118528-0.5g
2-(4-bromo-1H-indol-3-yl)acetonitrile
89245-35-2 95.0%
0.5g
$48.0 2025-02-21
Ambeed
A260864-1g
2-(4-Bromo-3-indolyl)acetonitrile
89245-35-2 95%
1g
$48.0 2024-04-15
abcr
AB492587-1 g
2-(4-Bromo-3-indolyl)acetonitrile; .
89245-35-2
1g
€175.30 2022-07-29
abcr
AB492587-250 mg
2-(4-Bromo-3-indolyl)acetonitrile; .
89245-35-2
250MG
€106.70 2022-07-29
Chemenu
CM235997-1g
2-(4-Bromo-3-indolyl)acetonitrile
89245-35-2 95%
1g
$87 2023-02-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JF621-250mg
2-(4-Bromo-1H-indol-3-yl)acetonitrile
89245-35-2 95+%
250mg
275CNY 2021-05-08
Enamine
EN300-118528-5.0g
2-(4-bromo-1H-indol-3-yl)acetonitrile
89245-35-2 95.0%
5.0g
$222.0 2025-02-21
Cooke Chemical
BD3278245-5g
2-(4-Bromo-3-indolyl)acetonitrile
89245-35-2 95%
5g
RMB 1696.80 2025-02-21

2-(4-Bromo-1H-indol-3-yl)acetonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Formamide ,  Sodium borohydride Solvents: Methanol ;  15 min, rt
1.2 16 h, 55 °C
1.3 Reagents: Sodium chloride Catalysts: Sodium hydroxide Solvents: Water
Referência
Discovery of the cancer cell selective dual acting anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131)
See, Cheng Shang; Kitagawa, Mayumi; Liao, Pei-Ju; Lee, Kyung Hee; Wong, Jasmine; et al, European Journal of Medicinal Chemistry, 2018, 156, 344-367

Método de produção 2

Condições de reacção
1.1 Reagents: Acetic acid ,  Dimethylamine Solvents: Water ;  20 h, rt
Referência
Seco-C/D Ring Analogues of Ergot Alkaloids. Synthesis via Intramolecular Heck and Ring-Closing Metathesis Reactions
Kalinin, Alexey V.; Chauder, Brian A.; Rakhit, Suman; Snieckus, Victor, Organic Letters, 2003, 5(19), 3519-3521

Método de produção 3

Condições de reacção
1.1 Reagents: Dimethylamine
1.2 Solvents: Dimethylformamide ,  Water
Referência
Applications of Vinylogous Mannich Reactions. Total Syntheses of the Ergot Alkaloids Rugulovasines A and B and Setoclavine
Liras, Spiros; Lynch, Christopher L.; Fryer, Andrew M.; Vu, Binh T.; Martin, Stephen F., Journal of the American Chemical Society, 2001, 123(25), 5918-5924

Método de produção 4

Condições de reacção
1.1 Solvents: Dimethylformamide ,  Water
Referência
The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position
Somei, Masanori; Kizu, Kiyomi; Kunimoto, Masako; Yamada, Fumio, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

Método de produção 5

Condições de reacção
1.1 Solvents: Acetic acid ,  Acetonitrile ;  3 h, rt; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.3 Reagents: Methyl iodide Solvents: Ethanol ;  18 h, rt
1.4 Solvents: Dimethylformamide ,  Water ;  4 h, 70 °C
Referência
Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst
Egami, Hiromichi ; Hotta, Ryo; Otsubo, Minami; Rouno, Taiki; Niwa, Tomoki; et al, Organic Letters, 2020, 22(14), 5656-5660

Método de produção 6

Condições de reacção
Referência
Influences of halogen atoms on indole-3-acetonitrile (IAN): Crystal structure and Hirshfeld surfaces analysis
Luo, Yang-Hui; Yang, Li-Jing; Han, Guangjun; Liu, Qing-Ling; Wang, Wei; et al, Journal of Molecular Structure, 2014, 1076, 679-686

2-(4-Bromo-1H-indol-3-yl)acetonitrile Raw materials

2-(4-Bromo-1H-indol-3-yl)acetonitrile Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89245-35-2)2-(4-Bromo-1H-indol-3-yl)acetonitrile
A861266
Pureza:99%
Quantidade:5g
Preço ($):157.0